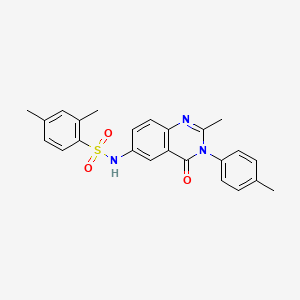

2,4-dimethyl-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide

Description

The compound 2,4-dimethyl-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide features a 3,4-dihydroquinazolinone core substituted at positions 2 and 3 with methyl and p-tolyl groups, respectively. The benzenesulfonamide moiety at position 6 contains 2,4-dimethyl substituents. This structural framework is characteristic of bioactive molecules, particularly those targeting enzyme pathways, as seen in related sulfonamide derivatives (e.g., carbonic anhydrase inhibitors) .

Properties

IUPAC Name |

2,4-dimethyl-N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-15-5-9-20(10-6-15)27-18(4)25-22-11-8-19(14-21(22)24(27)28)26-31(29,30)23-12-7-16(2)13-17(23)3/h5-14,26H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEULGCMZUIZBTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the quinazolinone core, followed by the introduction of the benzenesulfonamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

Chemistry: As a building block for more complex molecules and as a reagent in various organic reactions.

Biology: For studying the biological activity of quinazolinone derivatives and their potential as enzyme inhibitors or receptor ligands.

Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.

Industry: In the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 2,4-dimethyl-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The quinazolinone core is known to interact with various biological targets, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

3-Methoxy-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzamide

- Core: Retains the 3,4-dihydroquinazolinone backbone but replaces the sulfonamide group with a benzamide.

- A 3-methoxy group on the benzamide may enhance lipophilicity compared to the dimethyl-substituted benzenesulfonamide in the target compound .

N-(3-Methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)-4′-methoxybenzenesulfonamide

- Core: Features a fully saturated 1,2,3,4-tetrahydroquinazolinone ring.

- The 4′-methoxy substituent on the benzenesulfonamide may improve solubility compared to the target compound’s 2,4-dimethyl groups .

Substituent Modifications

2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide

- Core: Similar dihydroquinazolinone scaffold but with a sulfanyl acetamide substituent.

- Key Differences :

Carbonic Anhydrase IX Inhibitor (Patent EP 2025)

- Core : Pyridine-ureido-benzenesulfonamide.

- Key Differences: The pyridine-ureido system replaces the dihydroquinazolinone core, targeting a distinct enzyme (carbonic anhydrase IX). Retains the benzenesulfonamide motif, suggesting shared pharmacophore features for enzyme inhibition .

Biological Activity

2,4-Dimethyl-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its biological activity. Its structure includes a quinazolinone core, which is known for interacting with various biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 2,4-dimethyl-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide |

| CAS Number | 1172924-51-4 |

| Molecular Formula | C24H23N3O3S |

| Molecular Weight | 429.52 g/mol |

The biological activity of this compound is likely attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The quinazolinone moiety is associated with various pharmacological effects, including anti-inflammatory and analgesic activities. The sulfonamide group enhances solubility and bioavailability, contributing to its therapeutic potential.

Biological Activity

Research has indicated several biological activities associated with quinazolinone derivatives, including:

- COX Inhibition : Compounds similar to 2,4-dimethyl-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide have shown promising results as COX inhibitors. For instance, derivatives of quinazolinone have been reported to exhibit up to 47.1% COX-2 inhibition at a concentration of 20 μM .

- Antimicrobial Activity : Studies indicate that quinazolinone derivatives possess antimicrobial properties against various pathogens, which may be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. The mechanism may involve apoptosis induction and inhibition of cell proliferation.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on COX Inhibition : A study published in Pharmaceuticals evaluated the synthesis and COX inhibitory activity of various quinazolinone derivatives. It was found that certain modifications in the structure led to enhanced COX-2 inhibitory activity .

- Antimicrobial Efficacy : Research has shown that modifications in the quinazolinone structure can lead to increased antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

Research Findings

Recent findings highlight the following aspects regarding the biological activity of 2,4-dimethyl-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide:

Q & A

Q. Data Contradiction Example :

- reports 68% yield for a derivative using ethanol, while achieves 71% with DMF. Systematic solvent comparisons are recommended.

How should researchers resolve conflicting NMR data during structural elucidation?

Advanced Research Question

Strategies include:

- Deuterium Exchange Experiments : Identify exchangeable protons (e.g., -SH at δ 13.17 ppm) .

- Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra.

- Cross-Validation : Use HSQC/HMBC to confirm carbon-proton correlations in ambiguous regions .

What in vitro assays are suitable for evaluating its biological activity?

Advanced Research Question

- Enzyme Inhibition Assays : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) using fluorescence-based or UV-Vis methods .

- Cell-Based Assays : Use cancer cell lines (e.g., MCF-7) to assess cytotoxicity via MTT or apoptosis markers .

Methodological Note : Ensure compound purity (>95% by HPLC) to avoid false positives .

How to design structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

Q. Example SAR Table :

| Derivative | R Group | IC50 (Target Enzyme) |

|---|---|---|

| Parent | p-Tolyl | 0.45 µM |

| Analog 1 | 4-Cl-Ph | 0.32 µM |

How to address discrepancies in reported biological activity data?

Advanced Research Question

- Assay Standardization : Use positive controls (e.g., acetazolamide for carbonic anhydrase assays) .

- Purity Checks : Quantify impurities via HPLC and correlate with activity trends.

- Statistical Analysis : Apply ANOVA to evaluate replicate variability .

What safety protocols are recommended for handling this compound?

Basic Research Question

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .

- Waste Disposal : Follow institutional guidelines for sulfonamide-containing waste.

How can computational methods enhance research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.